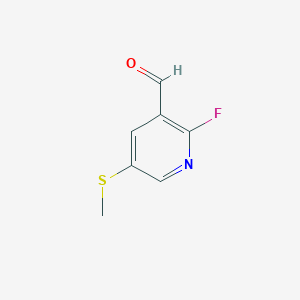

2-Fluoro-5-(methylthio)nicotinaldehyde

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov In the context of pyridine chemistry, the introduction of a fluorine atom, particularly at the 2-position, has profound effects. Fluorinated pyridines are prevalent in a wide array of commercially successful pharmaceuticals and agrochemicals. nih.gov The high electronegativity of the fluorine atom can influence the electron distribution within the pyridine ring, affecting its reactivity and the pKa of the nitrogen atom.

The 2-fluoro substituent is known to be a good leaving group in nucleophilic aromatic substitution (SNA) reactions. google.com This reactivity allows for the facile introduction of a variety of other functional groups at this position, making 2-fluoropyridines valuable synthetic intermediates. The reaction of a 2-fluoropyridine (B1216828) with a nucleophile is often more rapid than with its 2-chloro analogue, providing a kinetic advantage in many synthetic sequences. google.com

Significance of Nicotinaldehyde Scaffolds in Modern Organic Synthesis

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are fundamental building blocks in organic synthesis. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations. These include:

Reductive amination: to form substituted aminomethylpyridines.

Wittig reactions: to generate vinylpyridines.

Aldol condensations: to create more complex carbon skeletons.

Oxidation: to produce nicotinic acids, which are themselves important in biological and materials contexts.

Grignard and organolithium additions: to yield secondary alcohols.

The presence of the aldehyde functionality on the pyridine scaffold allows for the construction of complex molecular architectures, making nicotinaldehyde derivatives highly sought after in the synthesis of bioactive compounds and functional materials.

Overview of Methylthio Functionality in Heterocyclic Systems

The methylthio group (-SCH3) is another important functional group in heterocyclic chemistry. The sulfur atom can influence the electronic properties of the aromatic ring through both inductive and resonance effects. In medicinal chemistry, the methylthio group can be a key component of a pharmacophore, and it can also serve as a metabolic soft spot, being susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone. rsc.org This metabolic transformation can be exploited in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Furthermore, the methylthio group can be a precursor for other functionalities. For instance, it can be displaced by various nucleophiles under specific reaction conditions, or the sulfur atom can be used to direct metallation reactions to adjacent positions on the ring.

Research Gaps and Future Directions for 2-Fluoro-5-(methylthio)nicotinaldehyde

Despite the individual importance of its constituent functional groups, there is a noticeable gap in the scientific literature specifically detailing the chemistry and applications of this compound. While it is available from commercial suppliers and is mentioned in some patents within broad claims, dedicated research articles exploring its reactivity and synthetic utility are scarce. 001chemical.combldpharm.comgoogle.com

This lack of specific research presents several opportunities for future investigation:

Exploration of Reactivity: A systematic study of the reactivity of this compound would be highly valuable. This could involve investigating the selective reaction of each functional group. For example, conditions could be explored for the nucleophilic displacement of the fluorine atom without affecting the aldehyde or methylthio groups. Conversely, reactions involving the aldehyde, such as condensations or oxidations, could be studied to determine the influence of the other substituents on its reactivity.

Synthesis of Novel Heterocyclic Systems: This compound could serve as a key starting material for the synthesis of novel, highly functionalized heterocyclic systems. The sequential or tandem reaction of its functional groups could lead to the rapid construction of complex molecular scaffolds that would be difficult to access through other routes.

Applications in Medicinal and Agrochemical Chemistry: Given the prevalence of fluorinated and sulfur-containing pyridines in bioactive molecules, this compound is a prime candidate for use in the synthesis of new potential pharmaceutical and agrochemical agents. Screening libraries based on this scaffold could lead to the discovery of new lead compounds.

Materials Science: The unique electronic properties conferred by the fluorine and sulfur substituents, combined with the reactive aldehyde handle, make this molecule a potential building block for novel organic electronic materials, such as polymers or small-molecule semiconductors.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNOS/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKTMVINBIWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(N=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Methylthio Nicotinaldehyde and Its Key Precursors

Strategies for Incorporating the Fluoro Group onto the Pyridine (B92270) Ring

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of the target compound. Several methods have been developed for this transformation, each leveraging different chemical principles.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a widely utilized and effective method for the synthesis of substituted pyridines, particularly for introducing substituents at the 2- or 4-positions. This approach typically involves the displacement of a halide leaving group by a nucleophile. In the context of synthesizing fluoropyridines, this can be achieved by reacting a precursor halopyridine with a fluoride (B91410) source.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen. Fluoropyridines themselves are often more reactive towards nucleophilic displacement than their chloro- or bromo-analogues. This heightened reactivity is attributed to the high electronegativity of the fluorine atom, which enhances the electrophilicity of the carbon to which it is attached. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than the corresponding reaction of 2-chloropyridine.

A common strategy involves the use of a precursor such as 2-chloropyridine, which can be converted to the corresponding 2-fluoropyridine via a halogen exchange reaction, a specific type of SNAr. The efficiency of these reactions can be influenced by the presence of other substituents on the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the substitution reaction.

| Precursor | Reagent | Product | Notes |

| 2-Chloropyridine derivatives | Fluoride source (e.g., KF) | 2-Fluoropyridine derivatives | Reaction conditions and yields vary based on substrates and catalysts. |

| 2,4-Dinitrochlorobenzene | Hydroxide nucleophile | 2,4-Dinitrophenol | A classic example illustrating the SNAr mechanism with activation by nitro groups. |

Electrophilic Fluorination Approaches

Electrophilic fluorination offers an alternative pathway to fluorinated pyridines. This method involves the direct reaction of a pyridine derivative with an electrophilic fluorine source. One of the most common reagents for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Direct C-H fluorination of pyridines has also been achieved using silver(II) fluoride (AgF₂). This method demonstrates high regioselectivity, favoring fluorination at the position adjacent to the ring nitrogen (the 2-position). The reactions are often performed under mild conditions and can tolerate a variety of functional groups.

| Substrate | Fluorinating Agent | Product | Key Features |

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Provides access to fluorinated pyridine precursors. |

| Substituted Pyridines | AgF₂ | 2-Fluoropyridines | High site-selectivity for the position α to nitrogen. |

Halogen-Exchange Reactions for Fluoro-Substituted Pyridines

Halogen-exchange reactions, such as the Finkelstein and Swarts reactions, are fundamental methods for the preparation of alkyl and aryl halides. These reactions involve the conversion of one halogen to another and are particularly useful for synthesizing fluoro and iodo derivatives.

The Swarts reaction is specifically employed for the synthesis of fluoroalkanes by treating a chloro- or bromoalkane with a metallic fluoride, such as silver(I) fluoride (AgF), mercury(I) fluoride (Hg₂F₂), or antimony(III) fluoride (SbF₃). While classically applied to aliphatic systems, the principles of halogen exchange can be extended to the synthesis of fluorinated aromatic compounds, including fluoropyridines. For example, 2-chloro-5-nitrotoluene (B86962) can be converted to 2-fluoro-5-nitrotoluene (B1294961) using silver fluoride. This approach is highly relevant for the synthesis of 2-fluoro-5-(methylthio)nicotinaldehyde, where a precursor like 2-chloro-5-(methylthio)nicotinaldehyde could potentially undergo a halogen exchange to introduce the fluorine atom.

A patent describes the preparation of 2-chloro-5-fluoro-nicotinate from 2,6-dichloro-5-fluoro-nicotinic acid derivatives, highlighting the selective removal of a chlorine atom. This indicates the feasibility of manipulating halogen substituents on the pyridine ring to achieve the desired fluorinated product.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Alkyl chloride/bromide | NaI in acetone | Alkyl iodide | Finkelstein Reaction |

| Alkyl chloride/bromide | AgF, Hg₂F₂, CoF₂, etc. | Alkyl fluoride | Swarts Reaction |

| 2-Chloro-5-nitrotoluene | Silver fluoride | 2-Fluoro-5-nitrotoluene | Aromatic Halogen Exchange |

Methodologies for Installing the Methylthio Group

The introduction of the methylthio (-SCH₃) group at the 5-position of the pyridine ring is another crucial transformation in the synthesis of the target compound. This can be accomplished through several synthetic routes.

Direct Thiolation and Alkylation of Pyridine Intermediates

Direct thiolation involves the introduction of a sulfur functional group onto the pyridine ring, which can then be alkylated to form the methylthio group. A metal-free direct C-H thiolation of 2-pyridones at the 5-position has been developed using disulfides or thiols in the presence of a persulfate and a halide source.

Alternatively, direct alkylation of pyridines can be achieved. Nucleophilic aromatic substitution of heteroaryl halides with thiols provides a direct route to aryl thioethers. This reaction proceeds smoothly for most electron-deficient heteroarenes. For a precursor such as 2-fluoro-5-halonicotinaldehyde, reaction with a methyl mercaptide salt (e.g., sodium thiomethoxide, NaSMe) could directly install the methylthio group at the 5-position via an SNAr mechanism. The presence of the electron-withdrawing aldehyde and fluoro groups would facilitate this substitution.

A patent for the synthesis of 2-chloro-5-methylpyridine-3-formaldehyde suggests a potential precursor that could be adapted. While this patent describes the introduction of a methyl group, a similar strategy could be envisioned where a methylthio group is introduced instead.

Conversion from Sulfonyl or Sulfinyl Precursors

An alternative strategy for introducing the methylthio group involves the conversion of a sulfonyl (-SO₂R) or sulfinyl (-SOR) precursor. These functional groups can be introduced onto the pyridine ring and subsequently reduced and alkylated to the desired methylthio ether.

Pyridine sulfonic acids can be prepared by direct sulfonation of pyridine derivatives. For instance, 5-methylpyridine-3-sulfonic acid can be synthesized via this method. It is conceivable that a similar sulfonation could be performed on a 2-fluoronicotinaldehyde precursor, followed by conversion to the methylthio group. The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.

The synthesis of sulfonyl chlorides from thiols and disulfides is a well-established transformation, often using oxidizing agents in the presence of a chloride source. These sulfonyl chlorides can then be further manipulated. While direct conversion of a sulfonyl or sulfinyl group to a methylthio group on a pyridine ring is less commonly reported, such transformations are known in organic synthesis and represent a potential, albeit more complex, route to the target compound. The synthesis of lithium pyridine sulfinate has also been reported, which could serve as an intermediate for further functionalization.

| Precursor Functional Group | Transformation | Resulting Functional Group | Potential Application |

| Sulfonic Acid (-SO₃H) | Reduction | Sulfonyl Group (-SO₂R) | Intermediate for further conversion. |

| Thiol (-SH) / Disulfide (-S-S-) | Oxidative Chlorination | Sulfonyl Chloride (-SO₂Cl) | Reactive intermediate for further reactions. |

| Bromo-pyridine | Lithiation and reaction with TIMSO | Pyridine Sulfinate | Intermediate for sulfur-containing compounds. |

Approaches to Nicotinaldehyde Ring Formation and Targeted Functionalization

The formation of the nicotinaldehyde scaffold, characterized by an aldehyde group at the 3-position of the pyridine ring, can be achieved through various synthetic routes. These include building the ring from acyclic precursors or introducing the functional groups onto an existing pyridine core.

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, offering pathways to a wide array of substituted derivatives. acsgcipr.org Most synthetic strategies rely on two primary approaches: the condensation of carbonyl compounds with an ammonia (B1221849) source or cycloaddition reactions. baranlab.org

Classic condensation methods include:

Hantzsch Pyridine Synthesis: This method traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org While effective, contemporary modifications aim for a one-pot synthesis of the final aromatic pyridine. ijnrd.org

Bohlmann-Rahtz Pyridine Synthesis: This approach provides a route to trisubstituted pyridines by reacting an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org The reaction proceeds through a Michael addition followed by cyclodehydration, often catalyzed by a Brønsted acid, to yield a single pyridine regioisomer. beilstein-journals.org

Transition-metal-catalyzed reactions present a powerful alternative for constructing the pyridine core. The [2+2+2] cycloaddition reaction, which combines two alkyne molecules and a nitrile, is a particularly fascinating method for assembling highly substituted pyridines. researchgate.net This technique allows for the controlled introduction of multiple substituents. researchgate.net

| Method | Key Reactants | General Outcome | Reference |

|---|---|---|---|

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Dihydropyridines (requires oxidation) or Pyridines | wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Trisubstituted Pyridines | beilstein-journals.org |

| [2+2+2] Cycloaddition | Alkynes, Nitrile | Polysubstituted Pyridines | researchgate.net |

| Kröhnke Synthesis | α,β-Unsaturated Ketone, Pyridinium (B92312) Salt, Ammonium (B1175870) Acetate (B1210297) | Trisubstituted Pyridines |

Formylation is a key transformation for installing the aldehyde group onto a pre-existing pyridine ring. The Vilsmeier-Haack reaction is a widely used method for this purpose. This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride or oxalyl chloride, to formylate activated aromatic and heterocyclic rings. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich positions of the heterocycle. A plausible mechanism involves the formation of a chloroiminium ion which acts as the electrophile, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. researchgate.net

An alternative and highly practical route to the aldehyde functionality is the selective oxidation of a methyl group at the corresponding position on the pyridine ring. This approach is particularly relevant for the synthesis of this compound, which could originate from the oxidation of 2-fluoro-5-methyl-3-(methylthio)pyridine (B14774161) or, more likely, from a precursor like 2-fluoro-5-methylpyridine (B1304807) sigmaaldrich.com before the introduction of the methylthio group.

Several methods exist for the benzylic-type oxidation of methyl groups on heterocyclic rings:

Metal-Based Oxidants: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium permanganate (NaMnO₄) can be used to oxidize the methyl group. google.com However, these reactions can sometimes be difficult to stop at the aldehyde stage and may proceed to the carboxylic acid. A patented method describes the oxidation of 2-fluoro-5-methylpyridine using KMnO₄ to produce 2-fluoropyridine-5-carboxylic acid, which would then require reduction to the aldehyde. google.com

Catalytic Oxidation: Metal-free catalytic systems have been developed for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org N-alkyl pyridinium salts have been shown to be effective catalysts in this regard. rsc.org

Electrochemical Oxidation: An efficient electrochemical method has been demonstrated for the site-selective oxidation of methyl benzoheterocycles. nih.gov This technique avoids the need for chemical oxidants and transition-metal catalysts, converting the methyl group into an acetal, which can then be hydrolyzed to the aldehyde. nih.gov This method offers high selectivity governed by the electronic properties of the ring system. nih.gov

| Oxidizing System | Substrate Example | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Fluoro-5-methylpyridine | Carboxylic Acid | Strong oxidant, can be hard to control. | google.com |

| N-alkyl pyridinium salts / O₂ | p-Xylene | Carboxylic Acid | Metal-free catalytic system. | rsc.org |

| Electrooxidation | Methyl benzoheterocycles | Acetal/Aldehyde | Site-selective, avoids chemical oxidants. | nih.gov |

Chemo- and Regioselectivity in Multi-Substituted Pyridine Synthesis

Achieving the desired substitution pattern on the pyridine ring—in this case, fluorine at C2, methylthio at C5, and the aldehyde at C3—is a significant challenge that hinges on chemo- and regioselectivity. The inherent electronic properties of the pyridine ring, which is electron-deficient, and the directing effects of existing substituents govern the outcome of functionalization reactions. wikipedia.org

Electrophilic Substitution: The pyridine ring itself is deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.org Substitutions, when they occur, are generally directed to the 3- and 5-positions. The presence of an activating group can facilitate this process.

Nucleophilic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, primarily at the 2-, 4-, and 6-positions. A fluorine atom at the C2 position, as in the target molecule's precursors, is a good leaving group and can be displaced by nucleophiles. This reactivity must be managed to prevent unwanted side reactions during synthesis.

Directing Effects of Substituents: The fluorine atom at C2 is an electron-withdrawing group, further deactivating the ring to electrophilic attack but activating it for nucleophilic attack. The methylthio group at C5 is generally considered an ortho-, para-director in electrophilic substitutions, which would direct incoming electrophiles to the 4- and 6-positions.

Controlling the regioselectivity often requires a multi-step strategy, such as introducing groups via directed ortho-metalation or by building the ring with the desired substitution pattern already in place. researchgate.net The chemo- and regioselective alkylation of pyridine N-oxides is another powerful strategy that allows for functionalization at the C2 position. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to improve efficiency, safety, and sustainability. Flow chemistry is one such advanced technique that is increasingly applied to the synthesis of heterocyclic compounds.

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. sci-hub.se These benefits include superior control over reaction parameters (temperature, pressure, residence time), enhanced safety profiles for hazardous reactions, and improved scalability. sci-hub.semdpi.com

Catalytic Approaches (e.g., Palladium-catalyzed cross-coupling)

A highly effective method for introducing the methylthio group onto the pyridine ring is through palladium-catalyzed cross-coupling reactions. This approach typically starts with a di-halogenated pyridine or a halogenated nicotinaldehyde derivative.

A plausible and efficient synthetic route commences with a suitable precursor such as 2-fluoro-5-bromonicotinaldehyde. The bromine atom at the 5-position is selectively targeted for substitution due to its higher reactivity in palladium-catalyzed reactions compared to the fluorine atom at the 2-position. The C-Br bond is more amenable to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. ossila.com

The core of this synthetic strategy is a palladium-catalyzed thiomethylation reaction. While direct documentation for the thiomethylation of 2-fluoro-5-bromonicotinaldehyde is not prevalent in readily available literature, the principles can be drawn from similar transformations on aryl halides. For instance, a three-component cross-coupling strategy for the thiomethylation of aryl chlorides has been developed, utilizing a palladium catalyst in conjunction with a sulfur source and a methyl source like dimethyl carbonate. nih.gov This methodology has proven effective for a range of substrates, including those with multiple heteroatoms. nih.gov

The proposed reaction would involve treating 2-fluoro-5-bromonicotinaldehyde with a methylthio source, such as sodium thiomethoxide or by using a combination of a sulfur source and a methylating agent, in the presence of a palladium catalyst and a suitable ligand. The general catalytic cycle would involve:

Oxidative addition of the 2-fluoro-5-bromonicotinaldehyde to a Pd(0) complex.

Transmetalation with the methylthio-donating reagent.

Reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

The choice of catalyst and ligand is critical for the success of this transformation. Systems like Pd(OAc)₂ with a phosphine (B1218219) ligand such as Xantphos have been shown to be effective in C-N bond-forming reactions on similar 6-bromopurine (B104554) nucleosides, suggesting their potential applicability in C-S bond formation as well. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the palladium-catalyzed thiomethylation are highly dependent on the optimization of various reaction parameters. Key factors to consider include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature.

Drawing parallels from the optimization studies of similar palladium-catalyzed reactions on pyridine derivatives, such as the difluoromethylthiolation of 3-iodopyridine, a systematic approach can be employed to maximize the yield of this compound. researchgate.net

Table 1: Hypothetical Optimization of Palladium-Catalyzed Thiomethylation of 2-Fluoro-5-bromonicotinaldehyde

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 100 | Low |

| 2 | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 100 | Moderate |

| 3 | Pd(OAc)₂ (5) | Xantphos (7.5) | K₂CO₃ | Dioxane | 100 | Moderate |

| 4 | Pd(OAc)₂ (5) | Xantphos (7.5) | NaOtBu | Toluene | 80 | Improved |

| 5 | Pd(OAc)₂ (5) | dppf (7.5) | NaOtBu | Toluene | 80 | High |

| 6 | Pd(OAc)₂ (2.5) | dppf (3.75) | NaOtBu | Toluene | 80 | Optimized |

This table is a hypothetical representation based on typical optimization studies for palladium-catalyzed cross-coupling reactions and does not represent actual experimental data.

Detailed Research Findings for Optimization:

Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Pd(OAc)₂ is often more cost-effective and can be highly effective. nih.gov The catalyst loading is typically optimized to be as low as possible for economic and environmental reasons, often in the range of 1-5 mol%. researchgate.net

Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos or dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often employed to enhance reaction rates and yields. nih.govresearchgate.net The ligand-to-metal ratio is also a critical parameter to optimize.

Base: A variety of inorganic and organic bases can be used, with common examples being carbonates (e.g., Cs₂CO₃, K₂CO₃) and alkoxides (e.g., NaOtBu). The choice of base can significantly impact the reaction's success, and its strength and solubility play important roles.

Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials, product, or catalyst. Temperatures typically range from 80°C to 110°C.

By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve a high yield and purity of this compound, making the synthetic route viable for larger-scale production.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methylthio Nicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon. Its reactivity is influenced by the electronic effects of the fluoropyridine ring.

Nucleophilic Addition Reactions (e.g., Wittig, Grignard, Knoevenagel)

The carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. This fundamental reactivity allows for a range of carbon-carbon bond-forming reactions.

Wittig Reaction : The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction of 2-Fluoro-5-(methylthio)nicotinaldehyde with a Wittig reagent, such as one prepared from a triphenylphosphonium salt, would proceed via a cycloaddition mechanism to form an oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemistry of the resulting alkene is dependent on the stability of the ylide used. nrochemistry.com

Grignard Reaction : Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. While direct Grignard reactions on fluorinated heterocycles can be complex, the addition of a Grignard reagent to the aldehyde function of this compound is an expected pathway to introduce a new alkyl, aryl, or vinyl group, yielding a secondary alcohol. The general method involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. google.comresearchgate.net

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate), typically catalyzed by a weak base like an amine. wikipedia.org The reaction with this compound would produce a new α,β-unsaturated system. wikipedia.orgrsc.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the aldehyde carbonyl, followed by a dehydration step. wikipedia.org

Table 1: Expected Nucleophilic Addition Reactions of the Aldehyde Moiety

| Reaction Name | Reagent Type | Expected Product Class |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation would yield 2-Fluoro-5-(methylthio)nicotinic acid.

Reduction to Alcohols and Amines

The aldehyde can be easily reduced to its corresponding primary alcohol or converted into an amine.

Reduction to Alcohol : Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the aldehyde group is reduced to a primary alcohol, forming [2-Fluoro-5-(methylthio)pyridin-3-yl]methanol.

Reductive Amination : This process involves the initial formation of an imine by reacting the aldehyde with an amine (such as ammonia (B1221849) or a primary amine), followed by in-situ reduction of the imine to form a new amine. nih.govmdpi.com This is a powerful method for synthesizing primary, secondary, or tertiary amines from aldehydes. nih.govresearchgate.net The reduction step is typically carried out using reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. mdpi.commasterorganicchemistry.com

Condensation Reactions and Imine Formation

This compound can undergo condensation reactions with primary amines to form the corresponding imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction is typically reversible and may require acid catalysis and the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comnih.gov The resulting C=N double bond of the imine is a key functional group in many biologically active molecules and synthetic intermediates. nih.govredalyc.org

Reactivity of the Fluoro Substituent

The fluorine atom at the C-2 position of the pyridine (B92270) ring is a key site for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluoro Position

The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atom. nih.govyoutube.com Fluorine is an excellent leaving group in SNAr reactions on electron-deficient heteroaromatic systems. nih.gov The reaction of 2-fluoropyridines with nucleophiles is often significantly faster than that of corresponding chloropyridines. nih.gov

The mechanism proceeds via a two-step addition-elimination pathway. juniperpublishers.com A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. juniperpublishers.com In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluoride, providing a versatile method for late-stage functionalization. nih.govnih.gov

Table 2: Expected SNAr Reactions at the Fluoro Position

| Nucleophile (Nu⁻) | Reagent Example | Expected Product Class |

|---|---|---|

| Amine | R-NH₂ | 2-Amino-5-(methylthio)nicotinaldehyde derivative |

| Alkoxide | R-O⁻ | 2-Alkoxy-5-(methylthio)nicotinaldehyde derivative |

| Thiolate | R-S⁻ | 2-(Alkylthio)-5-(methylthio)nicotinaldehyde derivative |

Influence on Pyridine Ring Electronic Properties and Reactivity

The reactivity of the pyridine ring in this compound is significantly modulated by the electronic effects of its three substituents: the fluoro, aldehyde (formyl), and methylthio groups. The pyridine nitrogen itself is inherently electron-withdrawing, which reduces the ring's aromaticity and reactivity towards electrophiles compared to benzene. youtube.com

The substituents further modify this electronic landscape. The 2-fluoro and 3-aldehyde groups are both strongly electron-withdrawing. The fluorine atom exerts a powerful inductive (-I) effect, while the aldehyde group withdraws electron density through both inductive and resonance (-M) effects. These groups work in concert with the ring nitrogen to drastically lower the electron density of the aromatic system. youtube.com This deactivation makes electrophilic aromatic substitution exceedingly difficult. Conversely, this electron deficiency renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comacs.org The positions ortho and para to the electron-withdrawing groups and the ring nitrogen (positions 2, 4, and 6) are particularly activated for nucleophilic attack. masterorganicchemistry.com

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is a key site of reactivity, capable of undergoing oxidation, and the entire group can be removed through desulfurization. Its lone pairs also present a potential site for coordination to metals.

The thioether linkage in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This transformation significantly alters the electronic properties of the sulfur-containing substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. The oxidation is typically achieved using common oxidizing agents. masterorganicchemistry.comorganicreactions.org

The oxidation from a thioether to a sulfoxide is generally faster than the subsequent oxidation to a sulfone, allowing for the selective formation of the sulfoxide under controlled conditions. researchgate.net The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidants or a stoichiometric amount of a stronger oxidant favor the sulfoxide, while excess strong oxidant typically leads to the sulfone. nih.govyoutube.com The oxidation process involves a nucleophilic attack from the sulfur atom onto the oxidizing agent. nih.gov

Table 1: Common Reagents for Thioether Oxidation

| Oxidizing Agent | Expected Product(s) | General Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst (e.g., TS-1 zeolite, Sc(OTf)₃) for selectivity. researchgate.netnih.govyoutube.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometry dependent; 1 equivalent favors sulfoxide, ≥2 equivalents favor sulfone. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |

| Ozone (O₃) | Sulfoxide, Sulfone | Can be used for oxidation; product depends on conditions. organicreactions.org |

| Selectfluor | Sulfoxide, Sulfone | An electrophilic fluorinating agent that also acts as an oxidant for sulfur compounds. youtube.com |

The methylthio group can be cleaved from the pyridine ring through desulfurization reactions. The most common and effective method for this transformation is reductive desulfurization using Raney Nickel (Ra-Ni). researchgate.netnih.gov This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. nih.gov This process would convert this compound into 2-fluoronicotinaldehyde. The reaction is typically carried out by heating the substrate with a slurry of active Raney Nickel in a solvent like ethanol (B145695). acs.orgresearchgate.net This method is robust and widely used in organic synthesis for removing sulfur-containing functional groups. nih.gov

The this compound molecule possesses multiple potential sites for coordination with transition metals. The most prominent site is the pyridine nitrogen, which readily coordinates to a wide variety of metal centers. nih.gov Additionally, the sulfur atom of the thioether group contains lone pairs of electrons and can act as a soft donor ligand, forming complexes with soft metal ions such as palladium(II), platinum(II), and silver(I). The presence of both a nitrogen and a sulfur donor allows for the possibility of the molecule acting as a bidentate or bridging ligand in coordination polymers, depending on the metal and reaction conditions. cas.cn

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is highly disfavored. The pyridine ring itself is inherently electron-deficient and significantly less reactive towards electrophiles than benzene. youtube.com This low reactivity is severely exacerbated by the presence of the two powerful electron-withdrawing groups: the 2-fluoro and 3-aldehyde substituents.

In the unlikely event that an EAS reaction could be forced to occur under harsh conditions, the regioselectivity would be directed by the existing substituents. For pyridine, electrophilic attack generally occurs at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. youtube.com In this specific molecule, the C-4 and C-6 positions are activated towards nucleophilic attack, not electrophilic attack. The only remaining position for potential electrophilic attack is C-4. However, the overwhelming deactivation of the ring makes such a reaction synthetically unviable. Standard electrophilic reactions like Friedel-Crafts alkylations and acylations are not feasible. youtube.com

Reaction Mechanisms and Kinetic Studies

The most significant and mechanistically studied reaction for this type of compound is nucleophilic aromatic substitution (SNAr). The presence of a fluorine atom at the 2-position, which is activated by the ring nitrogen and the 3-aldehyde group, makes this position an excellent site for nucleophilic displacement. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. acs.org

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom at the 2-position, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. acs.org The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative ring nitrogen and the oxygen atom of the para-related aldehyde group.

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the highly electronegative fluoride ion.

The rate of SNAr reactions is highly dependent on the stability of the Meisenheimer complex and the nature of the leaving group. For halo-pyridines and other activated aryl halides, the reactivity order is often F > Cl > Br > I. youtube.comnih.gov This inverted order (compared to SN2 reactions) is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack, which accelerates the reaction rate. nih.gov

Kinetic studies on the oxidation of thioethers show that the reaction rate is dependent on the electronic properties of the substituents on the aryl ring. masterorganicchemistry.com Electron-donating groups increase the nucleophilicity of the sulfur atom and generally accelerate the rate of oxidation, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.com Therefore, the oxidation of the methylthio group in this compound would be influenced by the electronic state of the substituted pyridine ring.

Spectroscopic and Structural Characterization of 2 Fluoro 5 Methylthio Nicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Fluoro-5-(methylthio)nicotinaldehyde, a complete analysis would involve a combination of 1D and 2D NMR experiments.

1H NMR Analysis of Proton Environments

A ¹H NMR spectrum would provide crucial information about the number of different proton environments, their chemical shifts, and their coupling interactions. The aromatic protons on the pyridine (B92270) ring and the protons of the methylthio group would exhibit distinct signals. The aldehyde proton would appear as a singlet or a finely coupled multiplet at a characteristic downfield chemical shift.

13C NMR Analysis of Carbon Framework

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the aldehyde group would be readily identifiable by its significant downfield shift. The carbons of the pyridine ring would show distinct resonances, with their chemical shifts influenced by the fluorine and methylthio substituents. The carbon of the methyl group in the methylthio substituent would appear in the upfield region of the spectrum.

19F NMR Analysis for Fluorine Resonance

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. sigmaaldrich.com In the case of this compound, a ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the pyridine ring. The chemical shift and coupling constants of this signal would provide valuable information about the electronic environment of the fluorine atom and its proximity to neighboring protons.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is instrumental in identifying the functional groups present in a molecule. chimmed.ru

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-F bond would likely show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Without access to experimental data, the following table represents a generalized prediction of the key IR absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |

| C=C and C=N (Aromatic Ring) | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-S Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations

Theoretical calculations and experimental data for pyridine and its derivatives show that the most intense Raman bands typically correspond to the ring breathing and stretching modes. researchgate.netresearchgate.net For this compound, the key vibrational modes anticipated in the Raman spectrum would include:

Pyridine Ring Vibrations: The ring breathing and stretching vibrations are expected to be prominent. The substitution pattern on the pyridine ring will influence the exact frequencies of these modes. Studies on pyridine have identified strong bands around 1000 cm⁻¹ and 1030 cm⁻¹ corresponding to these vibrations. researchgate.net

C-F Stretching: The carbon-fluorine bond will exhibit a characteristic stretching vibration.

C-S Stretching: The carbon-sulfur bond of the methylthio group will have its own stretching frequency.

C=O Stretching: The aldehyde functional group will show a strong C=O stretching vibration.

CH₃ Group Vibrations: The methyl group will display symmetric and asymmetric stretching and bending modes.

The interaction between the substituents and the pyridine ring can cause shifts in the vibrational frequencies compared to the unsubstituted parent molecules.

Table 1: Predicted Prominent Raman Shifts for this compound

| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | ~1000 |

| Pyridine Ring Stretching | ~1030 |

| C-F Stretch | 1200 - 1400 |

| C-S Stretch | 600 - 800 |

| C=O Stretch (Aldehyde) | 1680 - 1720 |

| CH₃ Rocking/Bending | 900 - 1200 |

| CH₃ Stretching | 2800 - 3000 |

Note: These are predicted ranges based on typical values for these functional groups and may vary for the specific molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group of the aldehyde.

The pyridine ring itself, along with the fluorine, methylthio, and aldehyde substituents, forms a conjugated system. This conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

π → π Transitions:* These transitions, typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the C=O double bond. These are expected to appear in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen of the pyridine ring, the oxygen of the carbonyl group, and the sulfur of the methylthio group) to antibonding π* orbitals. These transitions are generally of lower intensity and are expected at longer wavelengths compared to the π → π* transitions.

The solvent used for analysis can influence the position of these absorption bands.

Table 2: Anticipated UV-Vis Absorption Maxima for this compound

| Type of Transition | Expected Wavelength Range (nm) | Associated Functional Groups |

| π → π | 200 - 300 | Pyridine ring, C=O |

| n → π | 300 - 400 | C=O, Pyridine N, Thioether S |

Note: The exact λmax values would require experimental measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization. For this compound (C₇H₆FNOS), the molecular weight is 171.19 g/mol . researchgate.net

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 171. The subsequent fragmentation would likely proceed through the loss of stable neutral molecules or radicals. Key predicted fragmentation pathways include:

Loss of a hydrogen radical (-H˙): This would result in a fragment ion at m/z 170, which is common for aldehydes. miamioh.eduwhitman.edu

Loss of the formyl radical (-CHO˙): This would lead to a fragment at m/z 142. miamioh.eduwhitman.edu

Loss of the methyl radical (-CH₃˙): Cleavage of the S-CH₃ bond would produce a fragment at m/z 156.

Loss of the thio radical (-SH˙): Rearrangement followed by loss of a thio radical could result in a fragment at m/z 138. rsc.org

Cleavage of the C-S bond: Fragmentation could lead to the formation of ions corresponding to the pyridine ring and the methylthio group separately.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 171 | [M]⁺˙ (Molecular Ion) |

| 170 | [M-H]⁺ |

| 142 | [M-CHO]⁺ |

| 156 | [M-CH₃]⁺ |

| 138 | [M-SH]⁺ (after rearrangement) |

Note: The relative intensities of these fragments would depend on their stability.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been found in the searched literature, studies on related functionalized pyridine derivatives provide a basis for predicting its solid-state structure. rsc.orgacs.orgmdpi.com

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |

| Key Bond Lengths (Å) | C-F: ~1.35, C-S: ~1.75, S-C(H₃): ~1.81, C=O: ~1.21 |

| Key Bond Angles (°) | C-C-C (in ring): ~120, C-C-F: ~120, C-S-C: ~105 |

| Intermolecular Forces | Hydrogen bonding, π-π stacking, van der Waals forces |

Note: These are generalized predictions; actual values require experimental determination.

Elemental Analysis

Elemental analysis determines the percentage composition of elements within a pure compound. For this compound, with the molecular formula C₇H₆FNOS, the theoretical elemental composition can be calculated. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

The theoretical percentages are calculated as follows:

Atomic mass of Carbon (C) ≈ 12.011 u

Atomic mass of Hydrogen (H) ≈ 1.008 u

Atomic mass of Fluorine (F) ≈ 18.998 u

Atomic mass of Nitrogen (N) ≈ 14.007 u

Atomic mass of Oxygen (O) ≈ 15.999 u

Atomic mass of Sulfur (S) ≈ 32.06 u

Molecular Weight (MW) = (7 * 12.011) + (6 * 1.008) + 18.998 + 14.007 + 15.999 + 32.06 ≈ 171.19 g/mol

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 49.11 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.53 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.09 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.18 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.35 |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.73 |

| Total | 171.189 | 100.00 |

Experimental results from combustion analysis would be expected to align closely with these theoretical values to confirm the compound's purity and elemental formula.

Computational and Theoretical Investigations of 2 Fluoro 5 Methylthio Nicotinaldehyde

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. For 2-Fluoro-5-(methylthio)nicotinaldehyde, this could involve studying its synthesis or its reactions, for example, the oxidation of the aldehyde group or nucleophilic substitution at the fluorine-bearing carbon.

Conformational Analysis and Energy Landscapes

The presence of the methylthio and aldehyde groups, which can rotate relative to the pyridine (B92270) ring, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A common approach is to perform a systematic scan of the potential energy surface by rotating the relevant dihedral angles (e.g., the C-C bond of the aldehyde and the C-S bond of the methylthio group). For each rotational step, a constrained geometry optimization is performed. This allows for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its conformation. The minima on this landscape correspond to stable conformers. More advanced techniques like metadynamics can also be used to explore the conformational space and calculate the free-energy landscapes, providing a more complete picture of the molecule's dynamic behavior in solution. For substituted benzaldehydes, it has been shown that planar conformers are often the most stable.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge separation between electron-donating and electron-accepting groups can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The combination of the electron-withdrawing aldehyde and pyridine nitrogen with the potentially electron-donating methylthio group suggests that this compound could have NLO activity.

Computational chemistry allows for the prediction of key NLO parameters. Using DFT, one can calculate the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a primary indicator of second-order NLO activity. These calculations are highly dependent on the chosen level of theory, with hybrid functionals like B3LYP often used in conjunction with large, diffuse basis sets (e.g., 6-311++G(d,p)) to accurately describe the electron distribution far from the nuclei. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution provides insight into the intramolecular charge transfer that gives rise to the NLO response.

Table 2: Calculated NLO Properties for this compound This table is for illustrative purposes. Actual values would require specific calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | Value |

| Mean Polarizability (α) (a.u.) | Value |

| First-Order Hyperpolarizability (β) (a.u.) | Value |

Research on Derivatives and Analogues of 2 Fluoro 5 Methylthio Nicotinaldehyde

Synthesis and Characterization of Carboxylic Acid, Ester, and Amide Derivatives

The aldehyde functional group of 2-fluoro-5-(methylthio)nicotinaldehyde is a key site for synthetic modification, allowing for its conversion into carboxylic acids, esters, and amides. These transformations provide access to a class of compounds with altered physicochemical properties and potential for further functionalization.

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. While specific methods for the direct oxidation of this compound are not extensively detailed in publicly available literature, general methods for the oxidation of aldehydes to carboxylic acids are well-established. These methods often employ oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The resulting 2-fluoro-5-(methylthio)nicotinic acid is a key intermediate for the synthesis of ester and amide derivatives. google.com

Esterification of 2-fluoro-5-(methylthio)nicotinic acid can be achieved through various standard procedures. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. epfl.ch For instance, reacting the carboxylic acid with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl 2-fluoro-5-(methylthio)nicotinate. epfl.chgoogle.com

Amide derivatives are typically synthesized from the corresponding carboxylic acid. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine affords the desired N-substituted 2-fluoro-5-(methylthio)nicotinamide. mdpi.com Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder route to the amide products.

Table 1: Synthesis of Carboxylic Acid, Ester, and Amide Derivatives

| Derivative | Starting Material | Key Reagents/Reaction Type | Product |

| Carboxylic Acid | This compound | Oxidation (e.g., KMnO₄, Jones Reagent) | 2-Fluoro-5-(methylthio)nicotinic acid |

| Ester | 2-Fluoro-5-(methylthio)nicotinic acid | Fischer Esterification (Alcohol, H₂SO₄) | Alkyl 2-fluoro-5-(methylthio)nicotinate |

| Amide | 2-Fluoro-5-(methylthio)nicotinic acid | Acyl chloride formation then amination or direct amide coupling | N-substituted 2-fluoro-5-(methylthio)nicotinamide |

Formation of Imine and Hydrazone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imine (Schiff base) and hydrazone derivatives, respectively. These reactions are typically reversible and acid-catalyzed. nih.gov

The formation of imines involves the reaction of the aldehyde with a primary amine, resulting in a compound containing a carbon-nitrogen double bond. The reaction generally proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of imine derivatives. nih.gov

Hydrazone derivatives are formed through the reaction of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). The resulting hydrazones are often stable, crystalline solids and can serve as useful intermediates for further synthetic transformations, such as in the Wolff-Kishner reduction or for the synthesis of various heterocyclic compounds.

Table 2: Formation of Imine and Hydrazone Derivatives

| Derivative Type | Reactant | General Reaction Conditions | Product Structure |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid), removal of water | C₇H₅FN(S)-CH=N-R |

| Hydrazone | Hydrazine (H₂N-NH₂) | Acid catalyst | C₇H₅FN(S)-CH=N-NH₂ |

| Substituted Hydrazone | Substituted Hydrazine (e.g., Ph-NH-NH₂) | Acid catalyst | C₇H₅FN(S)-CH=N-NH-Ph |

Preparation of Analogues with Modified Thioether Moieties (e.g., sulfoxides, sulfones, longer alkyl chains)

The methylthio group in this compound offers another site for chemical modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, or replacement of the methyl group with longer alkyl chains, leads to analogues with different electronic and steric properties.

The oxidation of the thioether to a sulfoxide can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the reaction conditions, such as stoichiometry and temperature, is often necessary to prevent over-oxidation to the sulfone. The resulting 2-fluoro-5-(methylsulfinyl)nicotinaldehyde contains a chiral sulfoxide group.

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or under more forcing conditions, yields the corresponding sulfone, 2-fluoro-5-(methylsulfonyl)nicotinaldehyde. Reagents like potassium permanganate (KMnO₄) or an excess of m-CPBA are effective for this transformation.

Analogues with longer alkyl chains on the sulfur atom can be synthesized from a suitable precursor, such as a 5-mercapto-2-fluoronicotinaldehyde derivative, followed by alkylation with the desired alkyl halide. Alternatively, starting from a different precursor with the desired alkylthio group already in place could be a viable route.

Table 3: Modification of the Thioether Moiety

| Modification | Reagent/Method | Product |

| Oxidation to Sulfoxide | m-CPBA (1 equivalent) or H₂O₂ | 2-Fluoro-5-(methylsulfinyl)nicotinaldehyde |

| Oxidation to Sulfone | m-CPBA (≥2 equivalents) or KMnO₄ | 2-Fluoro-5-(methylsulfonyl)nicotinaldehyde |

| Longer Alkyl Chains | Alkylation of a 5-thiol precursor | 2-Fluoro-5-(alkylthio)nicotinaldehyde |

Pyridine (B92270) Ring Diversification through Further Substitutions

The 2-fluoro substituent on the pyridine ring is a key handle for further diversification through nucleophilic aromatic substitution (S_NAr) reactions. The fluorine atom can be displaced by a variety of nucleophiles, leading to a wide range of substituted pyridine derivatives. researchgate.netsci-hub.se The electron-withdrawing nature of the aldehyde and the nitrogen atom in the pyridine ring facilitates this substitution.

Common nucleophiles used in S_NAr reactions on 2-fluoropyridines include alkoxides, phenoxides, thiolates, and amines. lookchem.combeilstein-journals.org For example, reaction with sodium methoxide (B1231860) would yield the 2-methoxy-5-(methylthio)nicotinaldehyde. Similarly, reaction with an amine would lead to the corresponding 2-amino-5-(methylthio)nicotinaldehyde derivative. The reactivity of the 2-fluoro position allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from the starting aldehyde. google.com

Development of Polyfunctional Heterocyclic Systems Incorporating the Nicotinaldehyde Scaffold

The this compound scaffold can be utilized in multicomponent reactions (MCRs) to construct more complex, polyfunctional heterocyclic systems in a single step. caltech.edutcichemicals.com MCRs are highly efficient processes that combine three or more reactants to form a product containing substantial portions of all starting materials. nih.gov

Several classical MCRs could potentially employ this compound as the aldehyde component. These include:

Hantzsch Pyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. google.comnih.govresearchgate.netsci-hub.se Using this compound in this reaction could lead to highly substituted pyridine derivatives.

Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, usually under acidic conditions, to produce dihydropyrimidinones. mdpi.combeilstein-journals.orgresearchgate.net

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system. epfl.chcaltech.edutcichemicals.com

While specific examples of these MCRs with this compound are not prominently reported, the general applicability of these reactions to a wide range of aldehydes suggests their potential for creating diverse and complex heterocyclic structures based on this scaffold. The reactivity of the 2-fluoro group could also allow for post-MCR modifications, further increasing the molecular diversity.

Potential Research Applications of 2 Fluoro 5 Methylthio Nicotinaldehyde As a Versatile Chemical Synthon

Intermediate in the Synthesis of Advanced Organic Materials

The structural framework of 2-Fluoro-5-(methylthio)nicotinaldehyde is well-suited for its use as a precursor to advanced organic materials, particularly those with specific electronic or photophysical properties. The fluorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This reactivity enables the covalent linking of the pyridine core to other aromatic systems or polymer backbones.

Furthermore, the aldehyde functional group is a versatile handle for various chemical transformations. It can participate in condensation reactions, such as Knoevenagel or Wittig reactions, to extend conjugation and form larger π-systems characteristic of organic semiconductors or dyes. The methylthio group can also be chemically modified, for instance, through oxidation to sulfoxide (B87167) or sulfone, to fine-tune the electronic properties of the final material. The combination of these reactive sites allows for the systematic construction of complex, multi-component systems where the pyridine unit acts as a key building block. For instance, coupling reactions like the Suzuki or Stille cross-coupling, while more commonly performed on halogenated pyridines, could potentially be adapted for derivatives of this synthon, paving the way for novel conjugated polymers or small molecules for applications in organic electronics.

Building Block for the Development of Agrochemical Research Targets

Fluorinated heterocyclic compounds are a cornerstone of modern agrochemical research, with many successful herbicides, insecticides, and fungicides containing a fluorinated pyridine scaffold. The fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced efficacy and a more favorable toxicological profile. This compound serves as an ideal starting point for creating novel agrochemical candidates.

The aldehyde group can be converted into various other functionalities, such as imines, oximes, or hydrazones, which are common toxophores in pesticidal compounds. For example, condensation with specific amines or hydrazines could lead to the rapid synthesis of compound libraries for screening. The 2-fluoro substituent is a key feature, as its displacement via SNAr with oxygen, nitrogen, or sulfur nucleophiles allows for the introduction of diverse side chains that can interact with biological targets. This synthetic flexibility enables researchers to explore a wide chemical space in the search for new active ingredients for crop protection.

Precursor in the Construction of Diverse Heterocyclic Frameworks for Chemical Library Development

The development of chemical libraries with high structural diversity is crucial for drug discovery and chemical biology. This compound is a valuable precursor for generating libraries of novel heterocyclic compounds. The aldehyde and fluoro groups are orthogonal reactive handles that can be addressed in a stepwise fashion to build molecular complexity.

For example, the aldehyde can undergo cyclocondensation reactions with various bifunctional reagents to construct fused ring systems. Reactions with compounds like aminoguanidine, thiosemicarbazide, or ethylenediamine can yield pyridyl-substituted triazines, thiadiazoles, or pyrazines, respectively. Subsequently, the fluorine atom can be substituted to introduce another point of diversity. This strategy allows for the creation of a large number of distinct molecular scaffolds from a single, readily accessible starting material. The resulting heterocyclic frameworks are of significant interest in medicinal chemistry as they often form the core of biologically active molecules.

Contribution to Structure-Activity Relationship Studies in Chemical Biology (Purely from a Synthetic or Mechanistic Perspective for Compound Design)

From a synthetic and mechanistic standpoint, this compound is an excellent tool for probing structure-activity relationships (SAR) in the design of biologically active compounds. SAR studies aim to understand how specific structural modifications to a molecule affect its biological activity, providing crucial insights for optimizing lead compounds.

The defined and distinct reactivity of the functional groups on this synthon allows for systematic and predictable modifications. For instance, in a series of target compounds, the 2-position can be decorated with a variety of substituents by displacing the fluorine atom. This allows chemists to precisely modulate steric and electronic properties at this position and observe the resulting impact on biological function. Similarly, the aldehyde can be transformed into a range of other groups to explore how changes at the 3-position influence activity. This systematic approach to analog synthesis is fundamental to rational drug design. The ability to generate a focused library of analogues from a common intermediate like this compound streamlines the process of elucidating SAR and accelerating the development of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for introducing fluorine and methylthio groups into nicotinaldehyde derivatives?

- Methodological Answer : The synthesis of 2-fluoro-5-(methylthio)nicotinaldehyde typically involves halogenation and nucleophilic substitution. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) or metal-catalyzed cross-coupling (e.g., Pd-mediated C–F bond formation) can be employed. The methylthio group is introduced via thiolation using methyl disulfide or methanethiol under basic conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC. Characterization requires H/F NMR to confirm fluorine incorporation and LC-MS for molecular weight validation .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- Methodological Answer :

- H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm. The methylthio group (–SCH) resonates as a singlet at δ 2.5–2.7 ppm.

- F NMR : A single peak between δ -110 to -120 ppm confirms the fluorine atom’s position on the pyridine ring.

- IR : A strong absorption band at ~1680–1700 cm corresponds to the aldehyde carbonyl group.

- HRMS : Exact mass analysis (e.g., [M+H]) confirms the molecular formula (CHFNOS requires m/z 184.0334). Cross-referencing with PubChem data for related aldehydes ensures accuracy .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Due to its polar aldehyde and methylthio groups, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is preferred. For small-scale reactions, silica gel chromatography with a hexane/ethyl acetate gradient (20–50% ethyl acetate) effectively separates the product. Post-purification, drying over anhydrous NaSO and solvent evaporation under reduced pressure yield high-purity material (>95%) .

Advanced Research Questions

Q. How does this compound inhibit nicotinamidases, and how can this be experimentally validated?

- Methodological Answer : Nicotinamidases hydrolyze nicotinamide to nicotinic acid. The aldehyde group in this compound acts as a competitive inhibitor by forming a reversible thiohemiacetal intermediate with the enzyme’s active-site cysteine. To validate:

- Kinetic Assays : Measure K values using a continuous spectrophotometric assay (monitor nicotinic acid release at 260 nm). Competitive inhibition is confirmed via Lineweaver-Burk plots showing intersecting y-axes.

- Mutagenesis : Replace active-site cysteine (C136A in S. pneumoniae nicotinamidase) to abolish inhibition, confirming the mechanism .

Q. Can this compound serve as a precursor for radiolabeled probes in metabolic studies?

- Methodological Answer : Yes. The methylthio group can be replaced with S via isotopic exchange using H_2$$^{35}$S under basic conditions. Alternatively, fluorination with $^{18}F (via nucleophilic substitution) creates PET tracers. Purify radiolabeled products using semi-preparative HPLC and validate via radio-TLC or autoradiography. Applications include tracking nicotinamide metabolism in in vivo models .

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electron-deficient positions (C-2 and C-5) prone to SNAr.

- Molecular Docking : Simulate binding with target enzymes (e.g., nicotinamidases) to optimize inhibitor design.

- SAR Studies : Synthesize analogs (e.g., replacing –SCH with –OCH or –CF) and correlate structural variations with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.